molecular formula C9H11NO2 B1368121 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 93735-22-9

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B1368121
CAS RN: 93735-22-9
M. Wt: 165.19 g/mol
InChI Key: SHPHWZPKRWHBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . The IUPAC name for this compound is 3,4-dihydro-2H-1,4-benzoxazin-7-yl methyl ether .


Molecular Structure Analysis

The InChI code for 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is 1S/C9H11NO2/c1-11-7-2-3-8-9(6-7)12-5-4-10-8/h2-3,6,10H,4-5H2,1H3 . The canonical SMILES structure is COC1=CC2=C(C=C1)NCCO2 .


Physical And Chemical Properties Analysis

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine has a topological polar surface area of 30.5 Ų and a complexity of 152 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is also characterized by one rotatable bond .

Scientific Research Applications

Pharmacology: Potential CNS Activity

The molecular structure of 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine suggests potential activity in the central nervous system (CNS). Its ability to cross the blood-brain barrier (BBB) could make it a candidate for the development of neuroactive drugs .

Medicinal Chemistry: Drug Design

This compound’s physicochemical properties, such as moderate lipophilicity and the presence of a methoxy ether group, make it a valuable scaffold in medicinal chemistry for the rational design of new therapeutic agents .

Organic Synthesis: Building Block

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine serves as a versatile building block in organic synthesis. It can be used to construct more complex molecules, including potential drug candidates .

Enzyme Inhibition: CYP1A2 Inhibitor

It has been identified as a CYP1A2 inhibitor, which implies that it can modulate the metabolism of drugs metabolized by this liver enzyme, affecting their pharmacokinetics .

Material Science: Polymer Precursor

Due to its stable oxazine ring, this compound could be explored as a precursor for polymers with potential applications in material science .

Agricultural Chemistry: Pest Management

Analogues of benzoxazines have been studied for their potential use in pest management. This compound could serve as a lead structure for developing new agrochemicals .

Safety and Hazards

The safety information available indicates that 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

There is potential for further exploration of the biological activities of benzoxazines by introducing a 7-methoxy group to the benzoxazine core as well as different substituents on the pendant aromatic ring .

properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-11-7-2-3-8-9(6-7)12-5-4-10-8/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPHWZPKRWHBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601075
Record name 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS RN

93735-22-9
Record name 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 3
Reactant of Route 3
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 4
Reactant of Route 4
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 5
Reactant of Route 5
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.